6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoaniline with 2-methylbenzimidazole under acidic conditions to form the intermediate product. This intermediate is then cyclized with appropriate reagents to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its anticancer and antimicrobial properties.
Benzimidazole: Shares the benzimidazole core and exhibits diverse biological activities.
Uniqueness
6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl and methyl groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H16BrN3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H16BrN3/c1-21(14-10-12-15(22)13-11-14)24-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)25(20)21/h2-13,24H,1H3 |
InChI Key |
KOBHJKRBDOCFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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